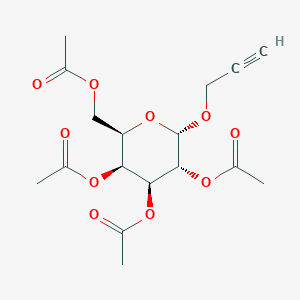

1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose

Descripción general

Descripción

“1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose” is a chemical compound that belongs to the family of galactoside derivatives. It is widely employed in the biomedical realm and serves as an invaluable foundation for diverse pharmaceutical innovations and investigative pursuits .

Synthesis Analysis

The synthesis of this compound involves the use of propargyl alcohol in the presence of boron trifluoride etherate . The propargyl function in organic synthesis is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .Molecular Structure Analysis

The molecular formula of this compound is C18H22O10 and it has a molecular weight of 386.353 . It exhibits a remarkable and distinctive molecular arrangement .Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . It is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .Aplicaciones Científicas De Investigación

Synthetic Carbohydrate Chemistry

This compound is extensively used in the synthesis of complex carbohydrates and glycoconjugates. For instance, it serves as a building block for the synthesis of (1→3)-β-D-Galacto-oligosaccharides, which are important for understanding the structure and function of biological molecules and can be used in the development of vaccines and therapeutics (Ziegler et al., 1990).

Plant Hormone (Auxin) Derivatives

Derivatives of this compound, such as 2-(indol-3-yl)ethyl 2,3,4,6-tetra-O-acetyl-β-d-galactopyranoside, have been synthesized and analyzed for their structure and conformational properties. These derivatives are related to plant hormones (auxins) and can be used to study plant growth and development processes (Tomić et al., 1995).

Oligosaccharide Synthesis

The compound is instrumental in the efficient chemical synthesis of oligosaccharides, such as methyl β-glycosides of β-(1→6)-linked D-galacto-oligosaccharides, demonstrating the feasibility of constructing complex oligosaccharide structures stepwise or blockwise. These oligosaccharides have potential applications in studying carbohydrate-based interactions in biological systems (Kováč, 1986).

Enzymatic Synthesis of Disaccharides

The selectively acylated derivatives of this compound can be used in enzymatic synthesis processes, such as the α-galactosidase-catalyzed synthesis of disaccharides. This approach is valuable for producing specific glycosidic linkages and investigating enzyme specificity and kinetics (Simerská et al., 2008).

Monofluorinated Galactopyranose Nucleophiles

Monofluorinated derivatives of galactopyranose, synthesized using compounds similar to 1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose, are used to study the effects of fluorination on biological molecules. These studies can lead to the development of novel therapeutics and diagnostic tools (Mulard et al., 1994).

Safety and Hazards

Direcciones Futuras

The propargyl group, which is a key component of this compound, has seen remarkable progress in both its synthesis and application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates over the last decade . This suggests that “1-O-Propargyl-2-O,3-O,4-O,6-O-tetraacetyl-alpha-D-galactopyranose” and similar compounds may continue to play a significant role in the field of organic synthesis in the future .

Mecanismo De Acción

Target of Action

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside is primarily used as a substrate for enzymes involved in carbohydrate metabolism and glycosylation processes . These enzymes play a crucial role in the synthesis of glycolipids and glycosphingolipids, which are important components expressed at the cell surface .

Mode of Action

The propargyl function in this compound is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives . This interaction with its targets leads to the successful construction of quinoline-based glycoconjugates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of glycolipids and glycosphingolipids . These lipids play numerous roles in biological processes such as immunity and cell signaling, as well as structural roles . They form the backbone of both prokaryotic and eukaryotic cell membranes .

Result of Action

The molecular and cellular effects of the compound’s action involve the synthesis of different triazole or isoxazole derivatives . These derivatives can be used in the construction of quinoline-based glycoconjugates , which have potential applications in various biological functions.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-HMDCTGQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

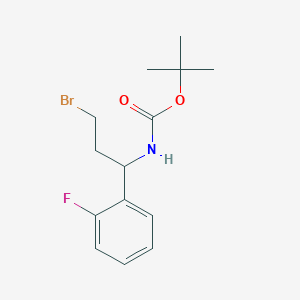

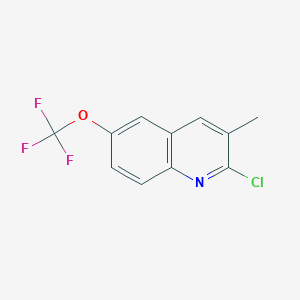

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid](/img/structure/B3043795.png)

![(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3043799.png)

![(Z)-2-benzamido-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3043804.png)